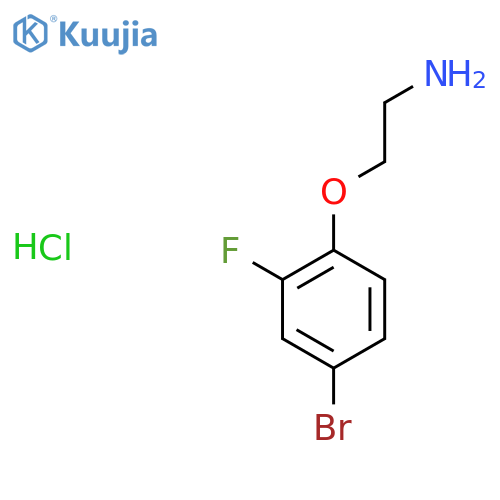

Cas no 2825006-74-2 (2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride)

2825006-74-2 structure

商品名:2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride

2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride

- 2825006-74-2

- A1-65665

- 2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride

- EN300-37478129

-

- インチ: 1S/C8H9BrFNO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H

- InChIKey: ACZWWLCQUIXIHS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)F)OCCN.Cl

計算された属性

- せいみつぶんしりょう: 268.96183g/mol

- どういたいしつりょう: 268.96183g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 136

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P028QR0-500mg |

2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |

2825006-74-2 | 95% | 500mg |

$984.00 | 2024-05-07 | |

| Aaron | AR028QZC-250mg |

2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |

2825006-74-2 | 95% | 250mg |

$677.00 | 2025-02-16 | |

| Aaron | AR028QZC-2.5g |

2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |

2825006-74-2 | 95% | 2.5g |

$2602.00 | 2025-02-16 | |

| Aaron | AR028QZC-50mg |

2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |

2825006-74-2 | 95% | 50mg |

$331.00 | 2025-02-16 | |

| 1PlusChem | 1P028QR0-2.5g |

2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |

2825006-74-2 | 95% | 2.5g |

$2379.00 | 2024-05-07 | |

| 1PlusChem | 1P028QR0-100mg |

2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |

2825006-74-2 | 95% | 100mg |

$471.00 | 2024-05-07 | |

| 1PlusChem | 1P028QR0-1g |

2-(4-bromo-2-fluorophenoxy)ethan-1-aminehydrochloride |

2825006-74-2 | 95% | 1g |

$1244.00 | 2024-05-07 | |

| Enamine | EN300-37478129-0.25g |

2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride |

2825006-74-2 | 95.0% | 0.25g |

$474.0 | 2025-03-16 | |

| Enamine | EN300-37478129-2.5g |

2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride |

2825006-74-2 | 95.0% | 2.5g |

$1874.0 | 2025-03-16 | |

| Enamine | EN300-37478129-1.0g |

2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride |

2825006-74-2 | 95.0% | 1.0g |

$956.0 | 2025-03-16 |

2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

2825006-74-2 (2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量